

Technical Application Note: 4-Ethoxy-3-iodobenzaldehyde in Advanced Materials Synthesis

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Compound of Interest

Compound Name: 4-Ethoxy-3-iodobenzaldehyde

CAS No.: 184033-45-2

Cat. No.: B1598658

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Executive Summary

4-Ethoxy-3-iodobenzaldehyde (CAS: 184033-45-2) is a bifunctional aromatic building block critical to the development of organic optoelectronics, liquid crystals, and bio-active small molecules.^{[1][2]} Its structural utility lies in the orthogonality of its reactive groups: an electrophilic iodine at the meta position (relative to the aldehyde) allowing for transition-metal-catalyzed cross-coupling, and an aldehyde moiety at the para position facilitating condensation reactions (e.g., Knoevenagel, Schiff base formation).^[1]

This guide outlines the material properties, synthetic utility, and validated protocols for deploying **4-Ethoxy-3-iodobenzaldehyde** as a precursor in the synthesis of conjugated polymers and mesogenic cores.^[1]

Physicochemical Profile

The compound exhibits properties favorable for solid-state synthesis and purification.^{[1][2]} The ethoxy group enhances solubility in organic solvents compared to its methoxy analogues, a

critical feature for solution-processable material precursors.[1][2]

Property	Value / Description	Relevance to Materials Science
CAS Number	184033-45-2	Unique Identifier
Molecular Formula		Precursor Stoichiometry
Molecular Weight	276.07 g/mol	Atom Economy Calculations
Appearance	White to pale yellow solid	Purity Indicator (Coloration suggests oxidation)
Melting Point	78–81 °C	Low MP facilitates melt-processing or low-temp reactions
Solubility	Soluble in DCM, THF, Ethyl Acetate	Compatible with standard cross-coupling solvents
Reactive Handles	Aryl-Iodide (), Aldehyde ()	Enables divergent synthesis (Coupling vs. Condensation)

Strategic Applications in Materials Science

Precursor for Conjugated Oligomers (OLEDs/OFETs)

The iodine substituent at the 3-position is a high-reactivity handle for Suzuki-Miyaura and Sonogashira couplings.[1][2] This allows the benzaldehyde core to be laterally extended with thiophenes, fluorenes, or carbazoles, extending the

-conjugation length required for charge transport in Organic Light Emitting Diodes (OLEDs).[1]

- Mechanism: The oxidative addition of

into the

bond is faster than

or

, allowing for chemoselective coupling at lower temperatures, preserving the aldehyde for subsequent functionalization (e.g., converting to a vinyl group for polymerization).[1]

Liquid Crystalline Mesogens

The 4-ethoxy group provides a flexible alkyl tail, while the rigid benzene ring serves as the mesogenic core.[1][2]

- Application: Derivatization of the aldehyde into a Schiff base (imine) creates rod-like molecules typical of calamitic liquid crystals.[1][2] The iodine atom introduces polarizability anisotropy, tuning the dielectric properties of the final liquid crystal phase.[2]

Fluorescent Sensors (BODIPY/Porphyrin Synthons)

Condensation of the aldehyde group with pyrroles yields porphyrins or BODIPY dyes.[1][2] The remaining iodine handle can then be used to attach the dye to surfaces or biomolecules, creating "turn-on" fluorescent sensors for metal ion detection.[1][2]

Validated Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Ethoxy-3-iodobenzaldehyde

Rationale: Direct iodination of activated arenes often yields mixtures.[1][2] The use of Phenyliodine(III) diacetate (PIDA) ensures high regioselectivity and yield under mild conditions. [1][2]

Reagents:

- 4-Ethoxybenzaldehyde (1.0 equiv)[1][2]
- Phenyliodine(III) diacetate (PIDA) (1.5 equiv)[1][2][3]
- Iodine (ngcontent-ng-c176312016="" _ngghost-ng-c3009799073="" class="inline ng-star-inserted">) (1.0 equiv)[1][2]

- Dichloromethane (DCM) (anhydrous)[1][2]

Step-by-Step Workflow:

- Charge: In a Schlenk tube equipped with a magnetic stir bar, combine 4-ethoxybenzaldehyde (10 mmol), PIDA (15 mmol), and (10 mmol).
- Solvate: Add anhydrous DCM (20 mL).
- Reaction: Stir the mixture at 60 °C for 3 hours under a Nitrogen () atmosphere. Note: The reaction typically proceeds via an electrophilic aromatic substitution mechanism mediated by the in-situ generation of an electrophilic iodine species.[1]
- Quench: Cool to room temperature. Add saturated aqueous (150 mL) to quench unreacted iodine (color change from violet/brown to clear/yellow).
- Extraction: Extract the aqueous layer with DCM (mL).[1][2]
- Purification: Dry combined organics over anhydrous , filter, and concentrate in vacuo.
- Isolation: Purify via silica gel column chromatography (Eluent: Petroleum ether : Ethyl acetate = 15:1).[1][2][3]
- Validation: Product should be a white solid (Yield ~95%). Confirm via NMR (Signal at 8.30 ppm for H-2 adjacent to Iodine).

Protocol B: Downstream Functionalization (Suzuki Coupling)

Rationale: To demonstrate the utility of the iodine handle for extending conjugation.

Reagents:

- **4-Ethoxy-3-iodobenzaldehyde** (1.0 equiv)[1][2]
- Phenylboronic acid (1.2 equiv)[1][2]
- (5 mol%)[1][2]
- (2.0 equiv)[1][2]
- Solvent: Toluene/Ethanol/Water (4:1:1)[1][2]

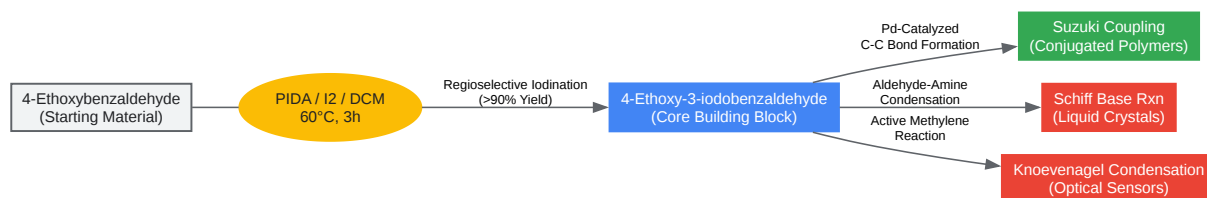
Step-by-Step Workflow:

- Degas: Purge the solvent mixture with Argon for 30 minutes to remove dissolved oxygen (critical for Pd catalyst longevity).
- Assembly: In a reaction vial, add the aldehyde, boronic acid, base, and catalyst.
- Reaction: Heat to 90 °C for 12 hours under Argon.
- Workup: Cool, dilute with water, and extract with Ethyl Acetate.
- Result: Yields 4-ethoxy-3-phenylbenzaldehyde, extending the aromatic core.[1][2]

Visualizing the Chemical Logic

Diagram 1: Synthesis & Reactivity Flow

This diagram illustrates the generation of the building block and its divergent applications.[1][2]



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Caption: Figure 1. Synthesis workflow of **4-Ethoxy-3-iodobenzaldehyde** and its divergent application pathways in materials science.

Safety & Handling (E-E-A-T)

- Iodine Toxicity: The synthesis involves elemental iodine and iodinated intermediates.^{[1][2]} All reactions must be performed in a fume hood to avoid inhalation of vapors which are respiratory irritants (H335).^{[1][2]}
- PIDA Sensitivity: Phenyliodine(III) diacetate is an oxidant.^{[1][2]} Store away from reducing agents and heat.^{[1][2]}
- Waste Disposal: Iodinated organic waste must be segregated from non-halogenated solvents to prevent the formation of toxic byproducts during incineration.^{[1][2]}

References

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